molecular formula C11H9IN2O B13548663 1-(2-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one

1-(2-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one

Cat. No.: B13548663
M. Wt: 312.11 g/mol
InChI Key: MNMCEHJRQPLOIZ-UHFFFAOYSA-N
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Description

1-(2-(4-Iodo-1H-pyrazol-1-yl)phenyl)ethan-1-one (CAS: 1519748-73-2) is a pyrazole-derived compound with the molecular formula C₁₁H₉IN₂O and a molecular weight of 312.11 g/mol . Its structure features a pyrazole ring substituted with an iodine atom at the 4-position, linked to a phenyl group at the 1-position, and an acetyl group (ethanone) at the ortho position of the phenyl ring (Figure 1). This compound is commercially available with a purity of ≥95% and is utilized in pharmaceutical and agrochemical research .

Properties

Molecular Formula

C11H9IN2O

Molecular Weight

312.11 g/mol

IUPAC Name

1-[2-(4-iodopyrazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C11H9IN2O/c1-8(15)10-4-2-3-5-11(10)14-7-9(12)6-13-14/h2-7H,1H3

InChI Key

MNMCEHJRQPLOIZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1N2C=C(C=N2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent under oxidative conditions.

    Coupling with phenyl ethanone: The iodinated pyrazole is then coupled with a phenyl ethanone derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution.

    Oxidation and reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling reactions: The compound can participate in cross-coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution reactions: Reagents such as sodium azide, potassium thiocyanate, or organometallic reagents can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide or toluene.

Major Products Formed

    Substitution reactions: Products with various functional groups replacing the iodine atom.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Coupling reactions: Complex organic molecules with extended conjugation or additional functional groups.

Scientific Research Applications

1-(2-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one has several applications in scientific research:

    Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes or other proteins involved in disease pathways.

    Organic synthesis: The compound can serve as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material science: It may be used in the development of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 1-(2-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The iodine atom and the pyrazole ring can interact with molecular targets through halogen bonding, hydrogen bonding, and π-π interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Ethanone Derivatives

1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one
  • Structure : Chlorine substituent at the para position of the phenyl ring; methyl group on the pyrazole.
  • Molecular Weight : 263.71 g/mol (lower than the iodo analog due to Cl vs. I substitution).
  • The methyl group on pyrazole increases steric hindrance but may improve metabolic stability .
1-(4-(Cyclohexylvinyl)phenyl)-5-methyl-1H-pyrazol-4-yl)ethan-1-one
  • Structure : Cyclohexylvinyl substituent on the phenyl ring; methyl group on pyrazole.
  • Molecular Weight : ~350–400 g/mol (estimated).
  • Key Differences: The bulky cyclohexylvinyl group enhances lipophilicity and may influence membrane permeability.
1-(1-(2-Iodo-3,4-dimethoxybenzyl)-1H-pyrrol-2-yl)ethan-1-one
  • Structure : Pyrrole ring instead of pyrazole; iodo and methoxy groups on the benzyl moiety.
  • Molecular Weight : ~370 g/mol (estimated).
  • Key Differences : The pyrrole ring is less aromatic than pyrazole, altering electronic properties. Methoxy groups increase solubility but may reduce metabolic stability compared to the iodine-substituted pyrazole .
1-(1H-Benzo[d]imidazol-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethan-1-one
  • Structure : Benzimidazole and oxadiazole moieties linked via thioether.
  • Biological Activity : Anti-inflammatory (63.35% inhibition in carrageenan-induced edema).
  • Key Differences : The sulfur atom in the oxadiazole enables hydrogen bonding, while the iodine in the target compound offers halogen bonding. The benzimidazole core may target different enzymes (e.g., cyclooxygenase) compared to pyrazole-based compounds .
1-(4-(5-Hydroxy-3-methylisoxazolidin-2-yl)phenyl)ethan-1-one
  • Structure: Isoxazolidinone ring with a hydroxyl group.
  • Molecular Weight : ~250 g/mol (estimated).
  • Key Differences: The hydroxyl group enhances hydrophilicity, contrasting with the hydrophobic iodine substituent. The isoxazolidinone ring’s conformational rigidity may limit binding flexibility compared to pyrazole .

Antimicrobial Pyrazole-Indole Hybrids

1-[5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(3H-indol-3-yl)ethan-1-one
  • Structure : Dihydropyrazole linked to indole.
  • Biological Activity : Antimicrobial activity against Bacillus, Pseudomonas, and Staphylococcus.
  • Key Differences: The indole moiety’s aromaticity and hydrogen-bonding capacity differ from the iodine-substituted pyrazole.

Structural and Functional Analysis (Table 1)

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Key Features Reference
Target Compound 4-Iodo-pyrazole, phenyl-ethanone 312.11 Not reported High lipophilicity, halogen bonding
1-(4-Chlorophenyl)-2-(4-methyl-pyrazol) 4-Cl-phenyl, 4-methyl-pyrazole 263.71 Not reported Smaller substituent, metabolic stability
1-(Cyclohexylvinyl-phenyl)-pyrazole Cyclohexylvinyl, methyl-pyrazole ~350–400 Antimicrobial Bulky hydrophobic group
Benzimidazole-oxadiazole hybrid Benzimidazole, oxadiazole-thio ~350 Anti-inflammatory (63%) Sulfur-mediated hydrogen bonding
Isoxazolidinone derivative Hydroxy-isoxazolidinone ~250 Not reported Enhanced solubility, rigid structure

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